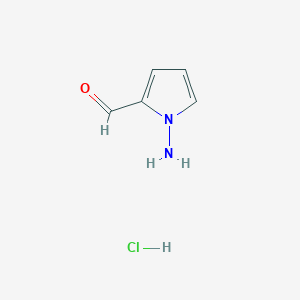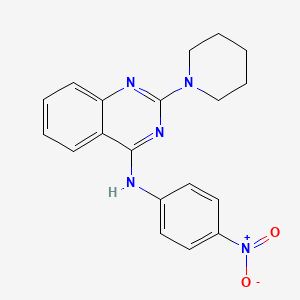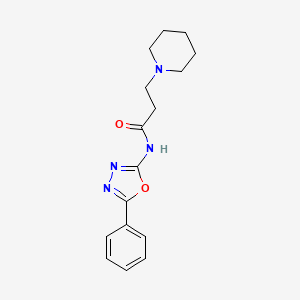
7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a hydroxyl group at the 4-position, a naphthalen-2-ylmethoxy group at the 7-position, and a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthalen-2-ylmethoxy Group: The naphthalen-2-ylmethoxy group can be attached through an etherification reaction, where the quinoline derivative is reacted with naphthalen-2-ylmethanol in the presence of a strong base such as sodium hydride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.
Substitution: The naphthalen-2-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of quinoline-3-methanol derivatives.
Substitution: Formation of quinoline derivatives with various functional groups replacing the naphthalen-2-ylmethoxy group.
Applications De Recherche Scientifique
4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of DNA replication, or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-ylmethoxy group.
7-Methoxyquinoline-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yl group.
Uniqueness
4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid is unique due to the presence of both the naphthalen-2-ylmethoxy group and the hydroxyl group at specific positions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Propriétés
Numéro CAS |
79807-93-5 |
|---|---|
Formule moléculaire |
C21H15NO4 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H15NO4/c23-20-17-8-7-16(10-19(17)22-11-18(20)21(24)25)26-12-13-5-6-14-3-1-2-4-15(14)9-13/h1-11H,12H2,(H,22,23)(H,24,25) |
Clé InChI |
QUXDLMJXPRKFCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CN4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)




![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)


![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
